molecular formula C14H19N3 B11739900 benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11739900
M. Wt: 229.32 g/mol
InChI Key: XLBONUSERIAKKK-UHFFFAOYSA-N
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Description

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of a benzyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3

InChI Key

XLBONUSERIAKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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